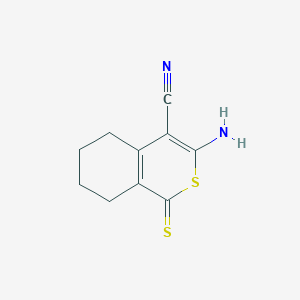

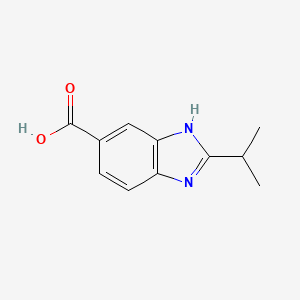

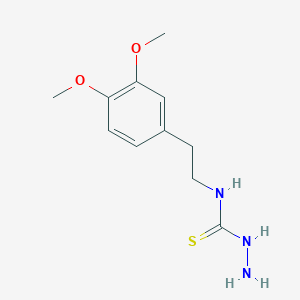

![molecular formula C8H10N4S B1298998 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 63894-54-2](/img/structure/B1298998.png)

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine

Overview

Description

The compound "4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine" is a heterocyclic molecule that features a thieno[2,3-d]pyrimidine core substituted with hydrazinyl and methyl groups. This structure is a part of a broader class of compounds known for their potential biological activities, including antitumoral properties , and their ability to form various derivatives through chemical reactions .

Synthesis Analysis

The synthesis of related hydrazinopyrimidine derivatives involves classical synthetic methods to construct the hydrazone moiety at the pyrimidine ring . For instance, the synthesis of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a compound with a similar core, was achieved from diacetyl ketene N,S-acetal . Moreover, the synthesis of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, showcasing the reactivity of such compounds towards various electrophiles and reagents .

Molecular Structure Analysis

The molecular structure and properties of related compounds have been characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy . Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to evaluate the formation, stability, and nature of intra- and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of hydrazinyl-substituted pyrimidines allows for the construction of diverse heterocyclic systems. For example, the reaction of 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with various reagents leads to the formation of pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines . Similarly, the reactivity of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidines towards carbon electrophiles and active methylene reagents has been studied, resulting in the synthesis of pyridothienotriazolopyrimidines and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The thermodynamic parameters suggest that the formation of related compounds is exothermic and spontaneous at room temperature . The vibrational analysis indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these interactions has been quantified using AIM calculations .

Scientific Research Applications

Antimicrobial Activities

4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine has been utilized in the synthesis of various thieno and furopyrimidine derivatives, showing notable antimicrobial activities. These compounds are formed by treating 2-amino-4,5-dimethylthiophene-3-carbonitrile with various chemicals, leading to a range of thienotriazolopyrimidines and thienopyrimidines with demonstrated antimicrobial properties (Hossain & Bhuiyan, 2009).

Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have been synthesized and shown to possess promising radioprotective and antitumor activities. These derivatives are obtained through reactions involving 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (Alqasoumi et al., 2009).

Synthesis of Novel Compounds

Research has explored the synthesis of various novel compounds using this compound. For example, the synthesis of triazolothienopyrimidines and their binding studies for adenosine receptors have been conducted, revealing significant findings in the field of medicinal chemistry (Prasad et al., 2008).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of various compounds derived from this compound has been a subject of study. This research provides valuable insights into the structural aspects of these compounds, contributing to a deeper understanding of their chemical properties (Aleksanyan et al., 1997).

Heterocyclic Synthesis

This compound plays a role in the synthesis of fused heterocycles based on thieno[2,3-b]pyridine, leading to compounds with antimicrobial and antifungal activities. This showcases its utility in creating new heterocyclic compounds with potential biological applications (El-Essawy et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been shown to interact with the epidermal growth factor receptor (egfr) .

Mode of Action

If it does interact with EGFR like its analogs, it may bind to the receptor and inhibit its activation, leading to a decrease in downstream signaling pathways that promote cell proliferation .

Biochemical Pathways

If it acts on EGFR, it could impact pathways such as the MAPK, PI3K/AKT, and JAK/STAT pathways, which are involved in cell proliferation, survival, and differentiation .

Result of Action

If it inhibits EGFR, it could potentially lead to decreased cell proliferation and increased apoptosis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-4-5(2)13-8-6(4)7(12-9)10-3-11-8/h3H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLQBEQLDPCGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352137 | |

| Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63894-54-2 | |

| Record name | 4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

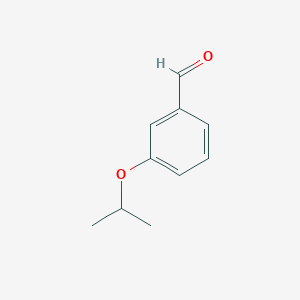

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

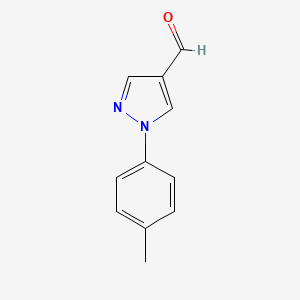

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)